Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate
Description
Ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in organic synthesis and pharmaceutical chemistry due to its potential therapeutic applications .
Structure
3D Structure
Properties
CAS No. |
59127-99-0 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)6-10-8-14-7-9(2)4-5-11(14)13-10/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
HDOYOYSFLXCYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(C=CC2=N1)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the imidazo[1,2-a]pyridine core by condensation of 2-aminopyridine derivatives with α-bromo ketones or related electrophilic reagents. This approach enables the formation of the fused bicyclic imidazo[1,2-a]pyridine ring system, followed by introduction of the ester functional group at the 2-position.
Method Based on Condensation of 2-Aminopyridines with α-Bromoketones
Reaction Overview: The most common preparative route involves the condensation of 6-methyl-2-aminopyridine with ethyl bromoacetate or an α-bromo ketone derivative bearing an ethyl ester functionality. The nucleophilic amino group attacks the electrophilic α-bromo carbonyl compound, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine ring.
Conditions: The reaction is typically carried out in polar solvents such as methanol or ethanol under reflux conditions to promote cyclization and condensation. The reaction time ranges from several hours to overnight, depending on reagent purity and temperature control.
Work-up: After completion, the reaction mixture is diluted with water and extracted with organic solvents like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to isolate the crude product. Purification is achieved by recrystallization or column chromatography.
Yields: Reported yields for this synthetic approach are generally moderate to high, often exceeding 70%, reflecting the efficiency of the cyclization step under optimized conditions.
Comparative Data Table of Preparation Methods
Experimental Considerations and Optimization
Solvent Choice: Polar protic solvents such as methanol or ethanol facilitate nucleophilic substitution and cyclization. In some cases, aprotic solvents like methyl isobutyl ketone (MIBK) or toluene are used to enable azeotropic removal of water during condensation steps.
Temperature Control: Elevated temperatures (reflux or 60-80 °C) are generally required to drive the cyclization and condensation reactions to completion.
Catalysts and Additives: Acid catalysts such as p-toluenesulfonic acid (p-TsOH) are employed in multicomponent reactions to activate carbonyl groups and promote ring closure.
Purification: Crude products are typically purified by extraction, drying, and recrystallization or chromatographic techniques to achieve high purity suitable for further applications.
Summary and Outlook
The preparation of this compound is most efficiently achieved via the condensation of 6-methyl-2-aminopyridine with ethyl bromoacetate under reflux conditions in alcoholic solvents. Alternative synthetic strategies, including multicomponent reactions and post-cyclization functionalization, provide additional routes that may be optimized for specific derivatives or scale-up purposes. The choice of method depends on the availability of starting materials, desired yield, and downstream applications.
Chemical Reactions Analysis
3.1. Hydrolysis Reactions
Hydrolysis of ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate can yield the corresponding acid. This reaction typically requires an aqueous acidic medium and can be monitored via thin-layer chromatography (TLC). The hydrolysis reaction can be summarized as follows:
3.2. N-Alkylation Reactions
N-Alkylation of this compound can be performed using various alkyl halides in the presence of a base such as sodium hydride or potassium carbonate. This reaction is crucial for modifying the biological activity of the compound.
3.3. Condensation Reactions
Condensation reactions involving this compound can lead to the formation of various derivatives. For instance:
This reaction typically occurs under reflux conditions in dichloromethane and has been reported to yield products in good to excellent yields (up to 88%) .
Scientific Research Applications
Ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with various molecular targets and pathways. For example, it can act as a cyclin-dependent kinase inhibitor, modulating cell cycle progression and DNA synthesis . Additionally, it may interact with GABA receptors, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative used to treat insomnia.
Alpidem: An anxiolytic drug.
Saripidem: A sedative and anxiolytic drug.
Uniqueness
Ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine scaffold, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including cancer treatment and antimicrobial development.
Overview of this compound
This compound is a derivative of imidazo[1,2-a]pyridine, a class known for its various pharmacological properties. The compound's structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development.
The mechanism of action for this compound involves several pathways:
- Cyclin-dependent Kinase Inhibition : This compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and DNA synthesis. By modulating these pathways, the compound can induce cell cycle arrest in cancer cells .
- Anticancer Activity : Studies indicate that compounds within the imidazo[1,2-a]pyridine family exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated submicromolar inhibitory activity against tumor cells such as HCC827 and MCF-7 .
Anticancer Properties
This compound has been evaluated for its anticancer potential. Below is a summary of findings from various studies:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| HCC827 | 0.29 - 1.48 | PI3K pathway inhibition |
| A549 | 0.4 - 1.0 | G2/M phase arrest |
| MCF-7 | 5.96 | Induction of apoptosis |
These results highlight the compound's effectiveness across different cancer types and suggest its potential utility in cancer therapy.
Antimicrobial Activity
Research has also indicated that this compound exhibits antimicrobial properties. Its ability to inhibit bacterial growth makes it a candidate for further development in treating infections .
Case Studies
Case Study 1: In Vitro Anticancer Assays
In a detailed study examining various imidazo[1,2-a]pyridine derivatives, this compound was tested against multiple cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis in treated cells compared to controls .
Case Study 2: Antimicrobial Testing
A collaborative study focused on the antimicrobial activity of imidazo[1,2-a]pyridine compounds. This compound displayed promising results against several bacterial strains, indicating its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. How can Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate be synthesized with high yield, and what reaction conditions are critical for optimization?
- Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with ethyl bromoacetate. Key optimizations include solvent selection (e.g., ethanol or acetonitrile), base choice (e.g., K₂CO₃ or NaHCO₃), and temperature control (reflux conditions at ~80°C). Reaction monitoring via TLC and purification by recrystallization (ethanol/water) are standard. Yield improvements (>90%) are achieved by adjusting stoichiometry and reaction time (12–48 hours) .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H NMR (to identify aromatic protons at δ 6.8–8.2 ppm and methyl/methylene groups), ¹³C NMR (for carbonyl signals at ~170 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. IR spectroscopy can validate ester carbonyl stretches (~1740 cm⁻¹). For purity assessment, HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
Q. How can researchers screen this compound for preliminary biological activity in academic settings?
- Methodological Answer : Start with in vitro assays:
- Antibacterial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM. Include positive controls (e.g., cisplatin) and validate results with flow cytometry for apoptosis .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies, such as varying IC₅₀ values?
- Methodological Answer : Cross-validate assay protocols (e.g., cell line authenticity, incubation time, and serum content). Perform dose-response curves in triplicate and use statistical tools (e.g., ANOVA with Tukey’s post hoc test). Investigate substituent effects: Methyl groups at position 6 may enhance lipophilicity and membrane permeability, altering activity. Compare data with structurally analogous compounds (e.g., Zolpidem derivatives) .
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or target binding?
- Methodological Answer : Use Gaussian 09 with B3LYP/6-31G(d) basis sets for geometry optimization and frontier molecular orbital (FMO) analysis to predict electrophilic/nucleophilic sites. For docking, prepare the protein target (e.g., GABAA receptor) in AutoDock Vina, and simulate binding poses with PyMOL. Validate predictions with SAR studies on substituent-modified analogs .
Q. What crystallographic challenges arise in determining this compound’s solid-state structure, and how are they addressed?
- Methodological Answer : Crystallize the compound via slow evaporation (ethanol/ethyl acetate). Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Refinement in SHELXL (via Olex2) resolves disorder in the ethyl acetate group. Hydrogen bonding networks (N–H···N interactions) stabilize the lattice; anisotropic displacement parameters (ADPs) refine thermal motion .
Q. How do reaction solvent polarity and catalyst choice influence regioselectivity in derivative synthesis?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the imidazo[1,2-a]pyridine C3 position, while non-polar solvents (toluene) promote C2 functionalization. Catalytic Pd(PPh₃)₄ enables Suzuki-Miyaura coupling for aryl substitutions. Monitor regioselectivity via LC-MS and isolate intermediates by flash chromatography .
Data Analysis and Reproducibility
Q. What statistical approaches ensure robustness in SAR studies of substituted analogs?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate substituent descriptors (Hammett σ, logP) with bioactivity. Use Cheminformatics tools (RDKit) to generate molecular fingerprints. Validate models via leave-one-out cross-validation (LOOCV) and external test sets .
Q. How can researchers troubleshoot low reproducibility in cyclization reactions during scale-up?
- Methodological Answer : Ensure strict anhydrous conditions (molecular sieves, Schlenk line) to prevent hydrolysis. Optimize mixing efficiency (overhead stirring for viscous solutions) and thermal uniformity (oil bath vs. heating mantle). Characterize byproducts via GC-MS and adjust stoichiometry if intermediates degrade .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
